N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include substituted pyrimidines, benzyl halides, and thiol compounds. Common synthetic routes may involve:
Nucleophilic Substitution: Reacting a substituted pyrimidine with a benzyl halide in the presence of a base.
Thiol Addition: Introducing the propylsulfanyl group through a thiol addition reaction.
Amidation: Forming the carboxamide group through an amidation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H22ClN3O2S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2S/c1-3-13-29-22-24-14-19(23)20(25-22)21(27)26(15-16-7-5-4-6-8-16)17-9-11-18(28-2)12-10-17/h4-12,14H,3,13,15H2,1-2H3 |
InChI Key |
IYJNYRHDKCQVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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